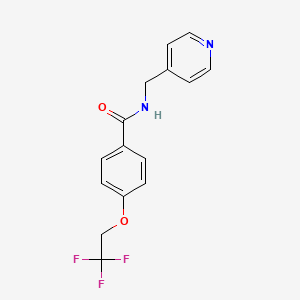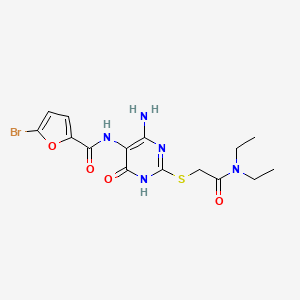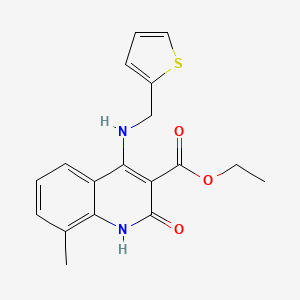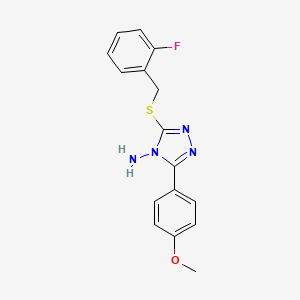![molecular formula C19H24N2O3 B2746587 Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate CAS No. 2380185-67-9](/img/structure/B2746587.png)
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is an essential component of the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for B-cell malignancies.
Mécanisme D'action
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate works by selectively inhibiting BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK activity, this compound prevents the activation and proliferation of B-cells, leading to tumor cell death. Additionally, this compound has been shown to enhance the activity of immune cells, such as natural killer cells and T-cells, which can further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce the activation of platelets, which can contribute to thrombotic events.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate for lab experiments is its high potency and selectivity for BTK. This makes it a valuable tool for studying the role of BTK in various cellular processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained inhibition of BTK in vivo.
Orientations Futures
There are several potential future directions for the development of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate. One area of interest is the use of this compound in combination with other therapies, such as immune checkpoint inhibitors or CAR-T cell therapy. Another potential application is the use of this compound for the treatment of autoimmune diseases, such as rheumatoid arthritis. Additionally, further studies are needed to optimize the dosing and administration of this compound for maximum efficacy and safety.
Méthodes De Synthèse
The synthesis of Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate involves several steps, starting with the reaction between 4-pyridin-2-ylphenol and 3-chloropropylamine. The resulting product is then reacted with tert-butyl carbamate to obtain the final compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Applications De Recherche Scientifique
Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for clinical development.
Propriétés
IUPAC Name |
tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)24-18(22)21-13-6-14-23-16-10-8-15(9-11-16)17-7-4-5-12-20-17/h4-5,7-12H,6,13-14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKWTSKUVOJIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(4-Butoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2746514.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-difluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2746516.png)
![Ethyl 2-[({[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]amino}carbonyl)sulfanyl]acetate](/img/structure/B2746520.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-2-carboxylic acid](/img/structure/B2746524.png)


![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2746527.png)